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Introduction
Nixtamalization is a traditional Mesoamerican process for the preparation of maize (corn) that

involves cooking and steeping the kernels in an alkaline solution, typically limewater (calcium
hydroxide, Ca(OH)₂). This ancient technique, developed thousands of years ago, is a

cornerstone of Mexican and Central American cuisine and is crucial for producing masa, the

dough used for tortillas, tamales, and other corn-based products.[1][2][3][4][5] The use of

calcium hydroxide is not merely for processing ease; it induces significant chemical and

physical changes in the maize kernel, leading to enhanced nutritional value, improved dough

functionality, and a reduction in mycotoxins. These benefits make nixtamalization a subject of

interest for food scientists, nutritionists, and professionals in related fields.

This document provides detailed application notes and protocols for the use of calcium
hydroxide in the nixtamalization of maize, focusing on the key chemical transformations,

nutritional impact, and analytical methods for characterization.

Chemical and Physical Transformations
The addition of calcium hydroxide to the cooking water creates an alkaline environment (pH >

7) that facilitates several critical changes in the maize kernel.
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Pericarp Removal: The alkaline solution dissolves the hemicellulose and pectin, which act as

cellular glue, loosening the pericarp (outer hull) of the kernel. This allows for easier grinding

and improves the texture of the final product.

Starch Gelatinization: The heat and alkaline conditions cause the starch granules to swell

and gelatinize, making the starch more digestible.

Protein Modification: The alkaline treatment alters the protein structure, making the protein

more digestible. The divalent calcium ions from the lime can also act as cross-linking agents

for protein and polysaccharide side chains, which contributes to the dough-forming

properties of the resulting masa.

Lipid Saponification: Some of the corn oil is broken down into emulsifying agents like

monoglycerides and diglycerides, which also contributes to the cohesiveness of the masa

dough.

Nutritional Benefits of Nixtamalization
The most significant impact of nixtamalization is the enhancement of the nutritional profile of

maize.

Increased Niacin (Vitamin B3) Bioavailability: Niacin in untreated maize is largely bound and

unavailable for absorption. The alkaline process releases the bound niacin, making it

bioavailable and helping to prevent the deficiency disease pellagra.

Increased Calcium Content: The maize kernels absorb calcium from the limewater during

cooking and steeping, significantly increasing the calcium content of the final product.

Studies have shown that the calcium in nixtamalized products is highly bioavailable.

Improved Protein Quality: The process improves the balance of essential amino acids,

making the protein more complete.

Mycotoxin Reduction: Nixtamalization is highly effective at reducing mycotoxins, such as

aflatoxins and fumonisins, which can contaminate maize. Reductions of up to 97-100% for

aflatoxins have been reported.
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Data Presentation: Quantitative Parameters in
Nixtamalization
The following tables summarize key quantitative data related to the nixtamalization process

and its effects on maize.

Parameter Typical Range Unit Reference

Calcium Hydroxide

(Lime) Concentration
0.5 - 2.0 % (w/w of corn)

Cooking Temperature 85 - 90 °C

Cooking Time 20 - 85 minutes

Steeping Time 8 - 16 hours

Masa Moisture

Content
43 - 50 %

pH of Nixtamalized

Flour
8.4 - 8.8

Table 1: Process Parameters for Traditional Nixtamalization
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Nutrient
Raw Maize
(approx.)

Nixtamalized
Maize
(approx.)

Unit Reference

Protein 11.3 9.5 %

Fat 4.5 3.4 %

Ash 1.1 1.6 %

Calcium ~20 up to 200 mg/100g

Bioavailable

Niacin (B3)
Low

Significantly

Increased
-

Aflatoxin

Reduction
- 90 - 100 %

Table 2: Approximate Nutritional Changes in Maize Due to Nixtamalization

Experimental Protocols
Protocol 1: Traditional Nixtamalization of Maize
Objective: To prepare nixtamalized maize (masa) using a standard laboratory-scale protocol.

Materials:

Dried maize kernels

Food-grade calcium hydroxide (Ca(OH)₂)

Distilled water

Stainless steel pot with lid

Heating plate

Strainer

Stone grinder or food processor
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Procedure:

Weighing: Weigh 1 kg of dried maize kernels.

Lime Solution Preparation: Prepare a 1% (w/v) calcium hydroxide solution. For 1 kg of

maize, use approximately 3 liters of water and 30 g of Ca(OH)₂.

Cooking:

Place the maize and the lime solution in the stainless steel pot.

Bring the mixture to a boil and then reduce the heat to maintain a simmer at approximately

90°C for 25-30 minutes.

Steeping:

Remove the pot from the heat and cover it with a lid.

Allow the maize to steep in the cooking liquor (nejayote) for 12-16 hours at room

temperature.

Washing:

Drain the nejayote.

Wash the nixtamal (steeped kernels) thoroughly with running water, rubbing the kernels

between your hands to remove the pericarp.

Grinding:

Grind the washed nixtamal using a stone grinder or a food processor to obtain a fine

dough (masa). Water can be added during grinding to achieve the desired consistency

(target moisture content of 50-55%).

Protocol 2: Determination of Calcium Content in
Nixtamalized Maize Flour
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Objective: To quantify the calcium content in nixtamalized maize flour using an AOAC-approved

method.

Principle: This protocol is based on the AOAC Official Method 968.08, which involves atomic

absorption spectrophotometry.

Materials:

Nixtamalized maize flour sample

Muffle furnace

Hydrochloric acid (HCl), concentrated

Lanthanum oxide (La₂O₃) solution

Atomic Absorption Spectrophotometer (AAS) with a calcium hollow cathode lamp

Volumetric flasks and pipettes

Calcium standard solutions

Procedure:

Ashing:

Accurately weigh approximately 2 g of the dried nixtamalized maize flour into a porcelain

crucible.

Place the crucible in a muffle furnace and ash at 550°C overnight until a white or gray ash

is obtained.

Digestion:

Allow the crucible to cool.

Add 10 mL of 3M HCl to the ash, cover with a watch glass, and gently heat on a hot plate

for 10 minutes to dissolve the ash.
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Quantitatively transfer the solution to a 100 mL volumetric flask.

Sample Preparation:

Add 10 mL of 1% lanthanum oxide solution to the volumetric flask to suppress interfering

ions.

Bring the solution to volume with deionized water and mix thoroughly.

AAS Analysis:

Prepare a series of calcium standard solutions of known concentrations.

Aspirate the standards and the sample solution into the AAS and measure the absorbance

at 422.7 nm.

Calculation:

Construct a calibration curve by plotting the absorbance of the standards against their

concentrations.

Determine the calcium concentration in the sample solution from the calibration curve and

calculate the calcium content in the original flour sample (mg/100g).

Protocol 3: Determination of Bioavailable Niacin
(Vitamin B3) by HPLC
Objective: To quantify the bioavailable niacin (nicotinic acid and nicotinamide) in nixtamalized

maize flour using High-Performance Liquid Chromatography (HPLC).

Principle: This method involves the extraction of niacin from the sample followed by separation

and quantification using reverse-phase HPLC with UV or fluorescence detection.

Materials:

Nixtamalized maize flour sample

0.1 N Hydrochloric acid (HCl)
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HPLC system with a C18 column and UV or fluorescence detector

Mobile phase (e.g., methanol/phosphate buffer)

Niacin standard solutions (nicotinic acid and nicotinamide)

Syringe filters (0.45 µm)

Procedure:

Extraction:

Weigh approximately 5 g of the nixtamalized maize flour into a flask.

Add 50 mL of 0.1 N HCl and autoclave at 121°C for 30 minutes to release the bound

niacin.

Cool the mixture to room temperature and adjust the pH to 4.5 with sodium hydroxide.

Filter the extract through a 0.45 µm syringe filter.

HPLC Analysis:

Inject the filtered extract into the HPLC system.

Separate the niacin vitamers using a C18 column and an appropriate mobile phase

gradient.

Detect the eluted compounds using a UV detector at 260 nm or a fluorescence detector

(Ex: 322 nm, Em: 370 nm after post-column derivatization).

Quantification:

Prepare a calibration curve using niacin standard solutions.

Identify and quantify the niacin peaks in the sample chromatogram by comparing their

retention times and peak areas to those of the standards.

Calculate the niacin content in the original flour sample (mg/100g).
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Protocol 4: Texture Profile Analysis (TPA) of Tortillas
Objective: To objectively measure the textural properties of tortillas, such as hardness and

rollability.

Principle: This protocol utilizes a texture analyzer to perform a compression test and a rollability

test.

Materials:

Tortilla samples

Texture Analyzer with a cylindrical probe and a tortilla rollability fixture

Software for data acquisition and analysis

Procedure:

Hardness Measurement:

Place a tortilla on the texture analyzer platform.

Use a cylindrical probe to compress the tortilla to a set distance (e.g., 50% of its original

height).

Record the peak force required for the compression, which represents the hardness of the

tortilla.

Rollability/Extensibility Test:

Secure a tortilla strip in the tortilla rollability fixture.

The instrument will pull on the strip, measuring the force required to extend it and the

distance at which it breaks.

Alternatively, a subjective rollability test can be performed by manually rolling the tortilla

around a dowel and observing for cracking.

Data Analysis:
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Analyze the force-deformation curves to determine parameters such as hardness,

cohesiveness, springiness, and chewiness for the compression test, and peak load and

extensibility for the rollability test.

Mandatory Visualizations
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Click to download full resolution via product page

Caption: Workflow of the traditional nixtamalization process.
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Caption: Key chemical transformations during nixtamalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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